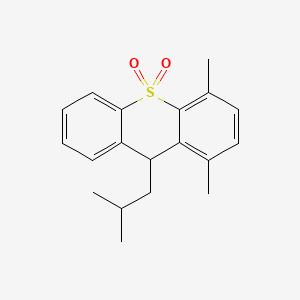
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of thioxanthene derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthenes, alkylated thioxanthenes.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene: The parent compound with a similar tricyclic structure but lacking the methyl and isopropyl groups.
1,4-Dimethylthioxanthene: A derivative with only methyl groups attached.
9-Isopropylthioxanthene: A derivative with only an isopropyl group attached.
Uniqueness
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is unique due to the presence of both methyl and isopropyl groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
65845-19-4 |
|---|---|
Molekularformel |
C19H22O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1,4-dimethyl-9-(2-methylpropyl)-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C19H22O2S/c1-12(2)11-16-15-7-5-6-8-17(15)22(20,21)19-14(4)10-9-13(3)18(16)19/h5-10,12,16H,11H2,1-4H3 |
InChI-Schlüssel |
RMJBJIYCHAZAOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


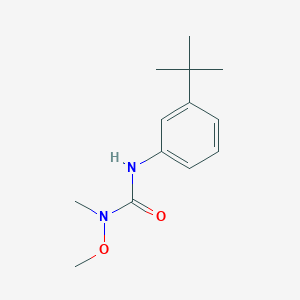
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
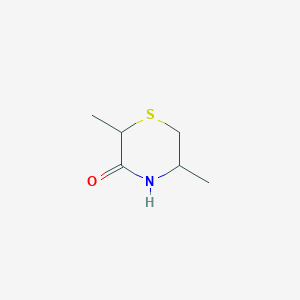
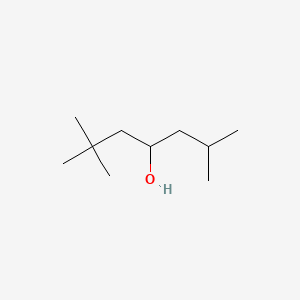
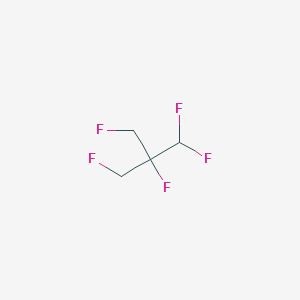
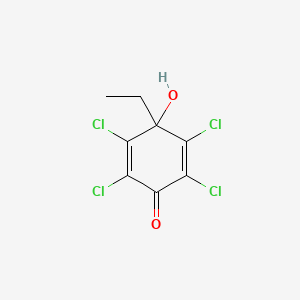
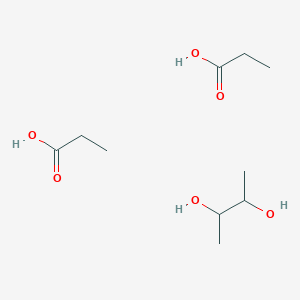
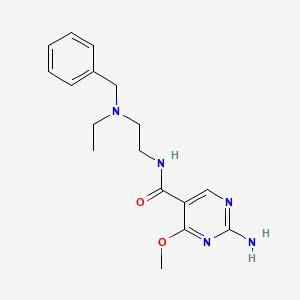
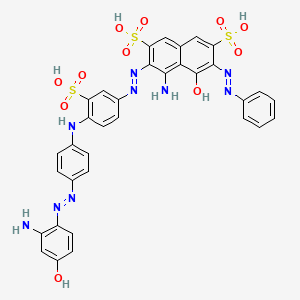
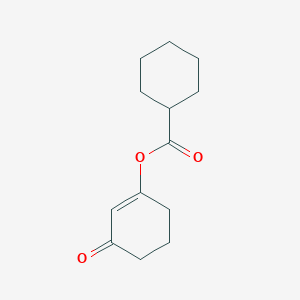
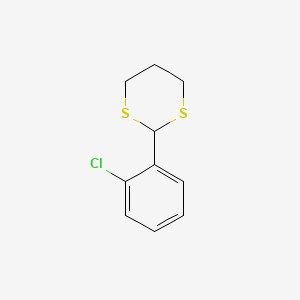
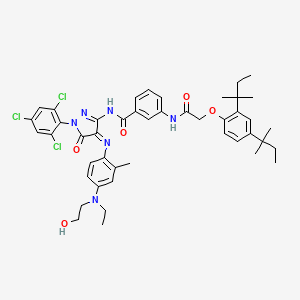

![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
